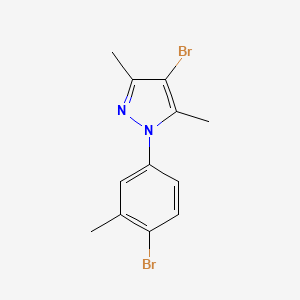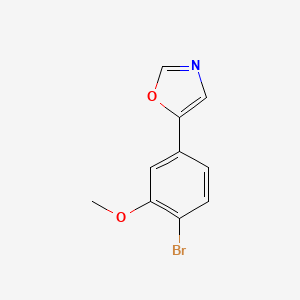
5-(3-bromo-5-(trifluoromethoxy)phenyl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-bromo-5-(trifluoromethoxy)phenyl)oxazole (5-BTPO) is a synthetic compound that has been used in various scientific research applications. It is a heterocyclic compound with a unique structure and properties, which make it an attractive molecule for laboratory experiments. The purpose of
Aplicaciones Científicas De Investigación
5-(3-bromo-5-(trifluoromethoxy)phenyl)oxazole has been used in a variety of scientific research applications. It has been used as a model compound to study the structure and properties of other heterocyclic compounds. It has also been used as a reagent in organic synthesis, as well as a catalyst in the synthesis of other compounds. Additionally, 5-(3-bromo-5-(trifluoromethoxy)phenyl)oxazole has been used in the study of molecular recognition, drug design, and drug delivery systems.
Mecanismo De Acción
5-(3-bromo-5-(trifluoromethoxy)phenyl)oxazole has been found to interact with a variety of biological molecules, including proteins, enzymes, and DNA. Its mechanism of action is not completely understood, but it is believed to interact with proteins and enzymes through hydrogen bonding and hydrophobic interactions. Additionally, 5-(3-bromo-5-(trifluoromethoxy)phenyl)oxazole has been shown to bind to DNA and RNA, which may be due to its ability to form intercalative complexes.
Biochemical and Physiological Effects
5-(3-bromo-5-(trifluoromethoxy)phenyl)oxazole has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, which could potentially lead to drug-drug interactions. Additionally, 5-(3-bromo-5-(trifluoromethoxy)phenyl)oxazole has been found to inhibit the growth of cancer cells, suggesting that it may have potential applications in cancer therapy. It has also been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, which may have implications for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3-bromo-5-(trifluoromethoxy)phenyl)oxazole has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can be stored for long periods of time without significant degradation. Additionally, its unique structure and properties make it an attractive molecule for a variety of scientific research applications. However, there are some limitations to using 5-(3-bromo-5-(trifluoromethoxy)phenyl)oxazole in laboratory experiments. Its mechanism of action is not completely understood, and it has been found to interact with a variety of biological molecules, which could potentially lead to unwanted side effects.
Direcciones Futuras
There are a variety of potential future directions for 5-(3-bromo-5-(trifluoromethoxy)phenyl)oxazole research. It could be used in drug design and delivery systems to target specific biological molecules. Additionally, its ability to interact with proteins and enzymes could be further explored to identify new therapeutic targets for drug development. Additionally, its ability to inhibit the growth of cancer cells could be further investigated to develop more effective cancer treatments. Finally, its ability to interact with DNA and RNA could be explored to identify new ways to regulate gene expression.
Métodos De Síntesis
5-(3-bromo-5-(trifluoromethoxy)phenyl)oxazole can be synthesized in two different ways. The first method involves the reaction of 3-bromo-5-trifluoromethoxybenzaldehyde with 2-aminobenzoxazole in the presence of a base, such as potassium carbonate. The second method is a modified version of the first, which uses potassium iodide instead of potassium carbonate as the base. Both methods produce 5-(3-bromo-5-(trifluoromethoxy)phenyl)oxazole in high yields.
Propiedades
IUPAC Name |
5-[3-bromo-5-(trifluoromethoxy)phenyl]-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO2/c11-7-1-6(9-4-15-5-16-9)2-8(3-7)17-10(12,13)14/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRGHAPKCFPNMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Br)C2=CN=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Bromo-5-(trifluoromethoxy)phenyl)oxazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














